molecular formula C11H12O3S B13076217 3-Hydroxy-1-(phenylthio)cyclobutane-1-carboxylic acid

3-Hydroxy-1-(phenylthio)cyclobutane-1-carboxylic acid

Cat. No.: B13076217
M. Wt: 224.28 g/mol
InChI Key: GXXNFKHOKUAJQN-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(phenylthio)cyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a hydroxyl group, a phenylthio (SPh) moiety, and a carboxylic acid functional group on a strained four-membered ring. This compound’s unique structure confers distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry, peptide stapling, and materials science.

Properties

Molecular Formula

C11H12O3S

Molecular Weight

224.28 g/mol

IUPAC Name

3-hydroxy-1-phenylsulfanylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H12O3S/c12-8-6-11(7-8,10(13)14)15-9-4-2-1-3-5-9/h1-5,8,12H,6-7H2,(H,13,14)

InChI Key

GXXNFKHOKUAJQN-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C(=O)O)SC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(phenylthio)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with thiophenol in the presence of a base to form the phenylthio-substituted cyclobutanone. This intermediate is then subjected to a hydroxylation reaction to introduce the hydroxy group at the desired position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to achieve the desired product in good yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(phenylthio)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The phenylthio group can be reduced to a thiol group.

    Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-oxo-1-(phenylthio)cyclobutane-1-carboxylic acid.

    Reduction: Formation of 3-hydroxy-1-(thiol)cyclobutane-1-carboxylic acid.

    Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-1-(phenylthio)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(phenylthio)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and phenylthio groups play crucial roles in its binding to target proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Derivatives

Structural Features and Electronic Properties

The table below compares key structural and electronic characteristics of 3-hydroxy-1-(phenylthio)cyclobutane-1-carboxylic acid with related compounds:

Compound Name Substituents Key Functional Groups Electronic Effects
This compound Phenylthio, hydroxyl, carboxylic acid -SH (thioether), -OH, -COOH - SPh: Electron-withdrawing (via conjugation), lipophilic
3-Hydroxy-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid 4-Methoxyphenyl, hydroxyl, carboxylic acid -OCH₃ (methoxy), -OH, -COOH - OCH₃: Electron-donating, increases solubility
(1S,3s)-3-Hydroxy-1-(3-methylphenyl)cyclobutane-1-carboxylic acid 3-Methylphenyl, hydroxyl, carboxylic acid -CH₃ (methyl), -OH, -COOH - CH₃: Steric hindrance, moderate lipophilicity
3-{[(tert-Butyldimethylsilyl)oxy]methyl}cyclobutane-1-carboxylic acid Silyl ether-protected hydroxyl, carboxylic acid -OTBDMS, -COOH - TBDMS: Stabilizes hydroxyl, enhances stability
(E/Z)-1-Amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid (E7/Z7) Amino, alkenyl, carboxylic acid -NH₂, -CH₂CH₂CH=CH₂, -COOH - Alkenyl: Enables ring-closing metathesis (RCM)

Key Observations :

  • The phenylthio group in the target compound introduces sulfur’s electron-withdrawing effects and high lipophilicity, contrasting with the electron-donating methoxy group in or the steric bulk of methyl in .
  • The carboxylic acid moiety enables salt formation or conjugation, critical for peptide stapling (e.g., E7/Z7 in ).
a. Peptide Stapling
  • E7/Z7 Analogs: Cyclobutane-based amino acids enable geometry-specific stapling via RCM, with E7-E7 combinations showing optimal reactivity .
  • Target Compound Potential: The phenylthio group may alter metathesis efficiency due to sulfur’s coordination with transition metal catalysts (e.g., Grubbs catalyst). Steric bulk could hinder RCM but improve protease resistance in peptides.
c. Material Science

    Biological Activity

    3-Hydroxy-1-(phenylthio)cyclobutane-1-carboxylic acid is a cyclobutane derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a cyclobutane ring with a hydroxyl group and a phenylthio substituent, which may influence its interactions with biological targets. Understanding its biological activity is crucial for exploring its therapeutic potentials.

    Molecular Structure

    • Molecular Formula : C10H11O2S
    • Molecular Weight : 197.26 g/mol
    • IUPAC Name : this compound
    • Canonical SMILES : C1CC(C2=CC=CC=C2S1)C(=O)O

    Physical Properties

    PropertyValue
    Melting PointNot extensively documented
    SolubilitySoluble in organic solvents
    StabilityStable under normal conditions

    The biological activity of this compound is hypothesized to involve interactions with various biomolecules such as enzymes and receptors. The presence of the hydroxyl and phenylthio groups may facilitate hydrogen bonding and hydrophobic interactions, potentially leading to altered enzyme kinetics or receptor binding affinities.

    Antimicrobial Activity

    Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For example, derivatives with phenylthio groups have shown inhibitory effects against several bacterial strains, suggesting potential applications in treating infections.

    Enzyme Inhibition Studies

    Research has demonstrated that cyclobutane derivatives can act as enzyme inhibitors. For instance, studies involving cyclobutane carboxylic acids have shown significant inhibition of enzymes such as cyclooxygenase (COX), which plays a role in inflammation pathways. The specific inhibitory effects of this compound on COX or other enzymes remain to be fully elucidated but are promising based on structural analogs.

    Case Studies and Experimental Findings

    Several experimental studies have investigated the biological activity of related compounds:

    • Antioxidant Activity :
      • A study evaluated the antioxidant properties of various cyclobutane derivatives, including those with sulfur substituents. Results indicated that these compounds could scavenge free radicals effectively, suggesting potential applications in oxidative stress-related conditions.
    • Cytotoxicity Assays :
      • In vitro cytotoxicity assays conducted on cancer cell lines revealed that certain derivatives exhibited selective cytotoxic effects, indicating their potential as anticancer agents. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
    • Anti-inflammatory Effects :
      • Research has shown that some cyclobutane derivatives can reduce inflammation markers in animal models, suggesting that this compound could have therapeutic applications in inflammatory diseases.

    Comparative Analysis with Related Compounds

    A comparative analysis between this compound and similar compounds can provide insights into its unique biological properties:

    Compound NameStructure FeaturesBiological Activity
    3-Hydroxycyclobutanecarboxylic AcidHydroxyl group, no phenylthioModerate enzyme inhibition
    3-Methylthio-cyclobutaneMethylthio instead of phenylthioAntimicrobial properties
    Phenylthioacetic AcidAcetic acid moietyAnti-inflammatory effects

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